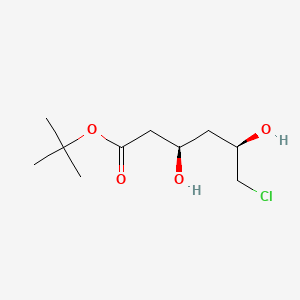
tert-Butyl (3R,5R)-6-Chloro-5-hydroxy-3-oxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3R,5R)-6-chloro-3,5-dihydroxyhexanoate is a chemical compound that features a tert-butyl ester group, a chlorine atom, and two hydroxyl groups on a hexanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,5R)-6-chloro-3,5-dihydroxyhexanoate typically involves the esterification of the corresponding hexanoic acid derivative. One common method is the reaction of (3R,5R)-6-chloro-3,5-dihydroxyhexanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (3R,5R)-6-chloro-3,5-dihydroxyhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted hexanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl (3R,5R)-6-chloro-3,5-dihydroxyhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Industry: Employed in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl (3R,5R)-6-chloro-3,5-dihydroxyhexanoate depends on its specific application. In the context of drug development, it may act as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients. The molecular targets and pathways involved would be specific to the final active compound derived from this precursor.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate: Another tert-butyl ester with a cyano group instead of a chlorine atom.
Tert-butyl (3R,5R)-6-bromo-3,5-dihydroxyhexanoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Tert-butyl (3R,5R)-6-chloro-3,5-dihydroxyhexanoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential biological activity compared to its analogs with different substituents. The specific arrangement of functional groups also makes it a valuable intermediate in the synthesis of various complex molecules.
Propiedades
Fórmula molecular |
C10H19ClO4 |
|---|---|
Peso molecular |
238.71 g/mol |
Nombre IUPAC |
tert-butyl (3R,5R)-6-chloro-3,5-dihydroxyhexanoate |
InChI |
InChI=1S/C10H19ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m1/s1 |
Clave InChI |
FIKPWJZUGTVXCO-HTQZYQBOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C[C@@H](C[C@H](CCl)O)O |
SMILES canónico |
CC(C)(C)OC(=O)CC(CC(CCl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1R,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13827784.png)

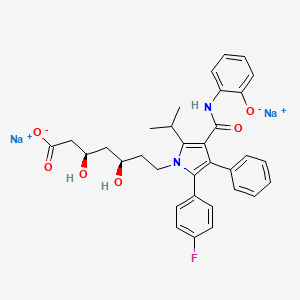
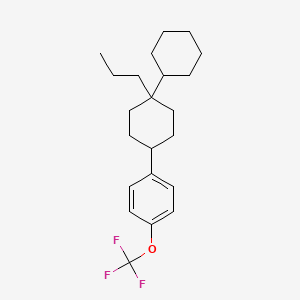

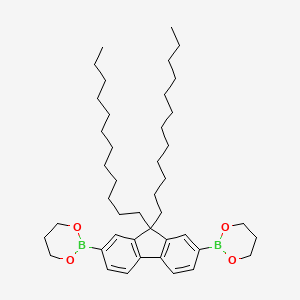
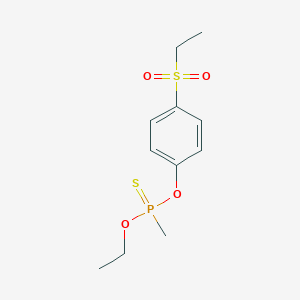
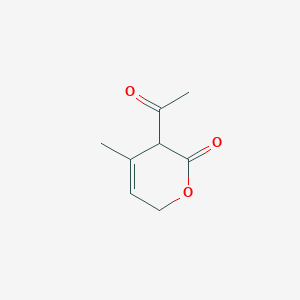

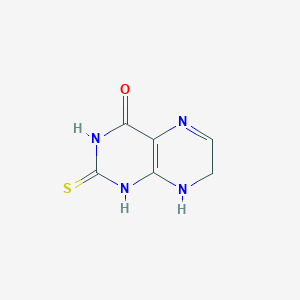
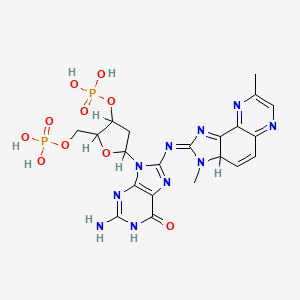
![Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13827843.png)
![(6S,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13827845.png)
